2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two phenyl-d5 groups attached to the triazine ring. The phenyl-d5 groups indicate that the phenyl rings are deuterated, meaning they contain deuterium (a stable isotope of hydrogen) instead of regular hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and deuterated benzene (phenyl-d5).
Nucleophilic Substitution: The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by phenyl-d5 groups. This is usually achieved by reacting cyanuric chloride with phenyl-d5 in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for triazines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Formation of substituted triazines with various functional groups replacing the chlorine atom.
Hydrolysis: Breakdown products such as amines, carboxylic acids, or other small molecules depending on the reaction conditions.
Scientific Research Applications
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine involves its interaction with molecular targets such as enzymes, proteins, or nucleic acids. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine, commonly used in organic synthesis.
2,4-Diamino-6-chloro-1,3,5-triazine: Another triazine derivative with different functional groups, used in herbicides and pharmaceuticals.
2,4,6-Tri(phenyl)-1,3,5-triazine: A similar compound with phenyl groups instead of phenyl-d5, used in materials science and catalysis.
Uniqueness
This compound is unique due to the presence of deuterated phenyl groups, which can provide insights into reaction mechanisms and molecular interactions through isotopic labeling. This makes it a valuable tool in research applications where precise tracking of molecular changes is required.
Properties
Molecular Formula |
C15H10ClN3 |
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Molecular Weight |
277.77 g/mol |
IUPAC Name |
2-chloro-4,6-bis(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
DDGPPAMADXTGTN-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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